molecular formula C23H24N4O3 B10990237 1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B10990237
M. Wt: 404.5 g/mol
InChI Key: MWIRBYVWCYLTSS-UHFFFAOYSA-N
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Description

1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by:

  • Indole core: A 1-methyl-substituted indole scaffold at position 1, which may enhance metabolic stability compared to unsubstituted indoles.
  • Carboxamide linkage: The carboxamide group at position 2 is functionalized with an ethylamine chain.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

1-methyl-N-[2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl]indole-2-carboxamide

InChI

InChI=1S/C23H24N4O3/c1-26-19-10-6-5-7-16(19)13-20(26)23(30)25-12-11-24-22(29)17-14-21(28)27(15-17)18-8-3-2-4-9-18/h2-10,13,17H,11-12,14-15H2,1H3,(H,24,29)(H,25,30)

InChI Key

MWIRBYVWCYLTSS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Ionic Liquid-Catalyzed Carboxylation

Patent CN101157650B describes a green method for indole carboxylation using dimethyl carbonate (DMC) and ionic liquids (e.g., [Bmim]OH):

  • Reaction Conditions :

    • Indole derivatives (1 eq) dissolved in DMC.

    • Ionic liquid catalyst (2–15 mol%) added.

    • Heated at 80°C to reflux for 0.5–48 hours.

  • Methylation : Subsequent treatment with methylating agents (e.g., methyl iodide) introduces the N1-methyl group.

  • Yield : 70–85% for indole-1-carboxylates, adaptable to C2-functionalization via regioselective catalysis.

Amidation of Indole-2-carboxylic Acid

The carboxylate intermediate is converted to the carboxamide via:

  • Activation : Carboxylic acid activated using BPC or thionyl chloride.

  • Amination : Reaction with ethylenediamine in acetonitrile or DMF.

  • Purification : Dry flash column chromatography (DFCC) over aluminum oxide achieves >95% purity.

Synthesis of 5-Oxo-1-phenylpyrrolidin-3-yl Carbonyl

Itaconic Acid-Based Cyclization

PMC article PMC6268364 outlines a five-step synthesis from itaconic acid:

StepReagents/ConditionsProductYield
1Itaconic acid + aniline, CDI, MeCN, rtβ-Keto ester78%
2DMFDMA, toluene, refluxEnaminone82%
3Benzamidine, EtOH, refluxPyrimidine carboxylate65%
4NaOH, MeOH/H2OCarboxylic acid90%
5BPC, aminesCarboxamide28–100%

Functionalization to Carbonyl Chloride

The pyrrolidinone carboxylic acid is activated via:

  • Thionyl chloride : Forms acyl chloride for subsequent coupling.

  • BPC-mediated activation : Directly couples with amines without isolation.

Final Assembly: Coupling Strategies

Stepwise Amidation

  • Pyrrolidinone Activation :

    • 5-Oxo-1-phenylpyrrolidin-3-carboxylic acid + BPC → pentafluorophenyl ester.

  • Linker Attachment :

    • React with ethylenediamine (1 eq) in acetonitrile, 12h, rt → secondary amine intermediate.

  • Indole Coupling :

    • 1-Methylindole-2-carboxamide + activated intermediate → target compound.

  • Yield : 65–80% after DFCC purification.

One-Pot Parallel Synthesis

Adapting PMC6268364, parallel reactions enable scalability:

  • Advantages : Reduced purification steps, high throughput.

  • Conditions :

    • Equimolar ratios of indole carboxamide and pyrrolidinone carbonyl chloride.

    • Triethylamine (base), DMF solvent, 0°C → rt.

  • Purity : 84–100% via precipitation or DFCC.

Optimization and Challenges

Solvent and Catalyst Screening

ParameterOptimal ChoiceEffect
SolventAcetonitrileEnhances BPC activation, minimizes side reactions
Catalyst[Bmim]OH (ionic liquid)Improves indole carboxylation regioselectivity
Temperature80°CBalances reaction rate and decomposition

Stereochemical Considerations

  • The pyrrolidinone C3 position is a potential stereocenter.

  • Racemic synthesis : No chiral resolution steps reported in literature.

  • Diastereomer separation : Achievable via preparative HPLC if required.

Analytical Characterization

Critical data for verification:

  • NMR :

    • 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, indole H3), 7.65–7.20 (m, 5H, phenyl), 3.89 (s, 3H, N-CH3).

  • HPLC :

    • Retention time: 12.3 min (C18 column, 70% MeCN/water).

  • MS (ESI+) : m/z 404.5 [M+H]+ .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Key applications include:

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit anticancer properties. The indole moiety is known for its ability to interact with various biological targets, making it a candidate for anticancer drug development. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation, suggesting that 1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide may also possess similar activity .

Neuropharmacology

The compound's structure suggests potential neuroprotective properties. Indole derivatives are often studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This compound may serve as a lead structure for developing drugs aimed at treating neurological disorders such as depression and anxiety .

Synthetic Methodologies

The synthesis of this compound has been explored through various methods:

Parallel Synthesis Techniques

Recent studies have highlighted the use of parallel synthesis techniques to produce a variety of substituted indole derivatives efficiently. This approach allows for the rapid exploration of structure-activity relationships, facilitating the identification of compounds with desirable biological activities .

Case Study: Synthesis and Characterization

A notable study involved the synthesis of related pyrimidine derivatives through a five-step transformation process, demonstrating high yields and purity. The successful synthesis of these derivatives showcases the versatility of the synthetic routes applicable to indole-based compounds .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context . For instance, in cancer research, indole derivatives may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Indole Derivatives

Compound Name / ID Core Structure Position 1 Substituent Carboxamide Position Key Functional Groups Reference
Target Compound Indole 1-methyl 2 Ethylurea-linked 5-oxo-1-phenylpyrrolidin-3-yl
ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) Indole None 2 5-chloro, 3-ethyl, phenethyl-piperidine
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Indole None 2 5-chloro, 3-phenyl, thiazolidinone with trifluoromethylphenyl
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole Benzimidazole N/A N/A Chlorophenyl-propanone-pyrrolidine
N-[(2S)-1-({(1S)-1-Cyano-2-[(3S)-2-Oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide Indole None 2 4-methoxy, cyano-pyrrolidinyl ethyl chain
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-methylpiperidin-4-yl)ethyl)-1H-indole-3-carboxamide Indole 2-methyl 3 3-carboxamide, 4-methoxy-pyridinone, methylpiperidine

Key Observations :

  • Indole vs. Benzimidazole Cores : The benzimidazole in replaces the indole core, which may reduce aromatic π-stacking interactions critical for receptor binding .
  • Substituent Diversity: Halogenation: ORG27569 (5-chloro) and (5-chloro, 3-phenyl) introduce lipophilic groups, enhancing membrane permeability . Methoxy Groups: The 4-methoxy substituent in may slow oxidative metabolism compared to methyl groups .

Pharmacological Implications (Inferred)

While activity data for the target compound are unavailable, trends from analogs suggest:

  • CB1 Modulation: ORG27569’s 5-chloro and piperidine-phenethyl groups are critical for CB1 allosteric modulation; the target’s pyrrolidinone may mimic these interactions .
  • Metabolic Stability : The 1-methyl group on the indole core (target) likely reduces CYP450-mediated oxidation compared to unmethylated analogs .
  • Solubility: The polar pyrrolidinone moiety in the target compound may improve aqueous solubility over purely aromatic substituents (e.g., ) .

Biological Activity

1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a complex organic compound notable for its structural features, including an indole core and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry for its diverse biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O3C_{23}H_{24}N_{4}O_{3}, with a molecular weight of approximately 404.5 g/mol. Its structure integrates several functional groups that contribute to its reactivity and biological interactions.

Structural Features

FeatureDescription
Indole Core Central structure known for various biological activities.
Pyrrolidine Moiety Enhances potential interactions with biological targets.
Carbonyl and Amine Groups Contributes to reactivity and binding capabilities.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens. The indole structure is known to interact with bacterial enzymes, which could explain its efficacy against certain bacterial strains.

Anticancer Activity

The compound has shown promise in anticancer studies, where it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Research indicates that its unique combination of functional groups allows for enhanced binding to cancer-related proteins.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies have focused on:

  • Binding Affinity : Assessing how well the compound binds to specific enzymes and receptors involved in disease processes.
  • Pharmacodynamics : Evaluating the effects of the compound on cellular pathways.

Case Studies

Several case studies highlight the potential of this compound in various therapeutic applications:

  • Antimicrobial Testing : In vitro tests demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting a mechanism involving disruption of cell wall synthesis.
  • Cancer Cell Line Studies : In studies using human cancer cell lines, treatment with this compound resulted in reduced cell viability and induced apoptosis, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
1-methyl-1H-indole-3-carboxamideIndole core with a carboxamide groupSimpler structure with fewer functional groups
5-Oxo-1-phenylpyrrolidin-3-onePyrrolidine ring with potential neuroactive propertiesLacks indole core, different activity profile
Indole-3-carboxylic acidSimple indole derivativeKnown for various biological activities but lacks complexity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide?

  • Methodology : The compound can be synthesized via amide coupling between 1-methyl-1H-indole-2-carboxylic acid and a functionalized ethylamine derivative. For example, describes a general procedure for indole-2-carboxamide synthesis: activate the carboxylic acid (e.g., using HATU or EDCI), then react with a primary amine (e.g., 2-aminoethyl derivatives). Post-coupling modifications, such as introducing the 5-oxo-1-phenylpyrrolidin-3-yl moiety, may require additional steps like cyclization or oxidation .
  • Optimization : Use controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions. Monitor progress via TLC or LC-MS.

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the indole ring and amide bond formation (e.g., 1H NMR δ 9.09 ppm for NH in ) .
  • HRMS/Elemental Analysis : Verify molecular formula (e.g., reports Anal. Calcd. for C31H42ClN3O) .
  • IR Spectroscopy : Identify carbonyl stretches (e.g., 1650–1700 cm⁻¹ for amides) .

Q. How to address low yields during purification?

  • Strategies :

  • Use gradient flash chromatography (e.g., 0–30% ethyl acetate in hexane, as in ) .
  • Recrystallization from polar/non-polar solvent mixtures (e.g., DMF/acetic acid in ) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Approach :

  • Substituent Variation : Modify the pyrrolidinone ring (e.g., fluorination at Position 5, as in ) or indole substituents (e.g., alkyl chains at Position 3, ) .
  • Bioassays : Test against target receptors (e.g., GPCRs or enzymes) to correlate structural changes with activity. highlights antimicrobial screening protocols .

Q. What strategies resolve solubility issues in biological assays?

  • Solutions :

  • Use co-solvents (e.g., DMSO:water mixtures ≤1% v/v) or surfactants (e.g., Tween-80).
  • Synthesize prodrugs (e.g., ester derivatives) or salt forms (e.g., HCl salts) to enhance hydrophilicity .

Q. How to interpret discrepancies between computational and experimental data (e.g., logP vs. observed partitioning)?

  • Analysis :

  • Re-evaluate computational models (e.g., adjust solvation parameters in DFT calculations).
  • Validate experimentally via HPLC logP measurements (e.g., reports discrepancies in elemental analysis) .

Q. What crystallization techniques improve X-ray diffraction quality?

  • Methods :

  • Slow vapor diffusion (e.g., ether into DCM solution).
  • Use chiral auxiliaries (e.g., ’s Singh’s Catalyst for stereocontrol) .

Q. How to optimize reaction conditions using Design of Experiments (DoE)?

  • Protocol :

  • Apply fractional factorial design to variables (temperature, catalyst loading, solvent ratio).
  • demonstrates DoE for flow-chemistry optimization of diazomethane synthesis .

Methodological Notes

  • Data Contradictions : If NMR signals conflict with predicted shifts (e.g., ’s 1H NMR δ 11.25 ppm in DMSO-d6 vs. CDCl3), verify solvent effects or tautomerism .
  • Stereochemical Control : Use chiral HPLC ( ) or asymmetric catalysis ( ) for enantiopure synthesis .

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